molecular formula C26H23ClN4O5 B13113104 (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate

(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate

Cat. No.: B13113104
M. Wt: 506.9 g/mol
InChI Key: NSOAHTMBUMXVAF-HBMCJLEFSA-N
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Description

(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and benzoate esters, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate typically involves multiple steps, including the formation of the purine base, the tetrahydrofuran ring, and the esterification with 4-methylbenzoic acid. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The purine base and benzoate esters can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and cellular processes. Its purine base can interact with nucleic acids and proteins, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed for drug development and disease treatment.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids and proteins, affecting their function and activity. The benzoate esters may also play a role in modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl benzoate
  • (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 3-methylbenzoate

Uniqueness

The uniqueness of (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate lies in its specific stereochemistry and functional groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C26H23ClN4O5

Molecular Weight

506.9 g/mol

IUPAC Name

[(2R,3S,5S)-5-(6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-22-23(27)28-13-29-24(22)31/h3-10,13-14,19-21H,11-12H2,1-2H3/t19-,20+,21-/m0/s1

InChI Key

NSOAHTMBUMXVAF-HBMCJLEFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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